molecular formula C22H31ClN2O3S B4011256 N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide

Cat. No.: B4011256
M. Wt: 439.0 g/mol
InChI Key: FOPHVHOESONGOX-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide is a complex organic compound characterized by its unique structural features. This compound contains a sulfonyl group attached to a chlorophenyl ring, along with a glycinamide backbone that is further substituted with cyclohexyl and cyclohexenyl groups. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the glycinamide backbone, followed by the introduction of the sulfonyl and chlorophenyl groups through sulfonation and chlorination reactions. The final step involves the addition of the cyclohexyl and cyclohexenyl groups under controlled conditions to ensure the desired stereochemistry and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexenyl group to a cyclohexyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce fully saturated cyclohexyl derivatives. Substitution reactions can result in a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and chlorophenyl groups are key to its binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide
  • N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide
  • N~2~-[(4-nitrophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O3S/c23-19-11-13-21(14-12-19)29(27,28)25(20-9-5-2-6-10-20)17-22(26)24-16-15-18-7-3-1-4-8-18/h7,11-14,20H,1-6,8-10,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPHVHOESONGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide
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N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide
Reactant of Route 6
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-cyclohexylglycinamide

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